Cas no 866863-62-9 (2-(Piperazine-1-carbonyl)pyrazine)
2-(Piperazine-1-carbonyl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 1-piperazinyl-2-pyrazinylMethanone
- 2-(piperazine-1-carbonyl)pyrazine
- 2-(Piperazine-1-carbonyl)pyrazine
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- Inchi: 1S/C9H12N4O/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13/h1-2,7,10H,3-6H2
- InChI Key: XYIUHUJSAYIVAS-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CN=1)N1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Topological Polar Surface Area: 58.1
2-(Piperazine-1-carbonyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P183771-100mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | P183771-500mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 500mg |
$ 295.00 | 2022-06-02 | ||
| TRC | P183771-1g |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 1g |
$ 435.00 | 2022-06-02 | ||
| Enamine | EN300-145500-50mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 50mg |
$323.0 | 2023-09-29 | ||
| Enamine | EN300-145500-100mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 100mg |
$339.0 | 2023-09-29 | ||
| Enamine | EN300-145500-250mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 250mg |
$354.0 | 2023-09-29 | ||
| Enamine | EN300-145500-500mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 500mg |
$370.0 | 2023-09-29 | ||
| Enamine | EN300-145500-1000mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 1000mg |
$385.0 | 2023-09-29 | ||
| Enamine | EN300-145500-2500mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 2500mg |
$754.0 | 2023-09-29 | ||
| Enamine | EN300-145500-5000mg |
2-(piperazine-1-carbonyl)pyrazine |
866863-62-9 | 5000mg |
$1115.0 | 2023-09-29 |
2-(Piperazine-1-carbonyl)pyrazine Suppliers
2-(Piperazine-1-carbonyl)pyrazine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(Piperazine-1-carbonyl)pyrazine
Comprehensive Overview of 2-(Piperazine-1-carbonyl)pyrazine (CAS No. 866863-62-9): Properties, Applications, and Industry Insights
2-(Piperazine-1-carbonyl)pyrazine (CAS No. 866863-62-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule combines a pyrazine ring with a piperazine moiety through a carbonyl linker, resulting in unique physicochemical properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
The compound's molecular structure (C9H12N4O) features dual nitrogen-containing rings, which contribute to its hydrogen-bonding capacity and water solubility. These characteristics make it valuable for designing bioactive molecules with improved pharmacokinetic profiles. Recent studies highlight its utility in creating fragment-based drug discovery (FBDD) libraries, where its moderate molecular weight (192.22 g/mol) and balanced lipophilicity (LogP ~0.5) offer optimal starting points for lead optimization.
In the context of current research trends, 2-(Piperazine-1-carbonyl)pyrazine aligns with the growing demand for privileged scaffolds in medicinal chemistry. The pharmaceutical industry's focus on targeted protein degradation (PROTACs) and allosteric modulators has created new opportunities for this compound. Its ability to serve as a versatile linker between pharmacophores makes it particularly relevant for developing bifunctional molecules, a hot topic in 2024 drug development pipelines.
From a synthetic chemistry perspective, the preparation of CAS 866863-62-9 typically involves amide coupling between pyrazine-2-carboxylic acid derivatives and piperazine. Process chemists have developed optimized protocols using coupling reagents like HATU or EDCI, with yields exceeding 85% in recent patent literature. The compound's stability under physiological pH conditions (pH 2-8) and thermal resilience (decomposition point >200°C) make it suitable for various formulation applications.
Analytical characterization of 2-(Piperazine-1-carbonyl)pyrazine reveals distinct spectroscopic signatures: 1H NMR (DMSO-d6) shows characteristic peaks at δ 8.6 (pyrazine-H), 3.5 (piperazine-CH2), and 2.8 ppm (piperazine-NH); while LC-MS typically displays [M+H]+ at m/z 193.1. These analytical markers are crucial for quality control in GMP manufacturing environments, where the compound is increasingly supplied as a high-purity reference standard (≥98% by HPLC).
The commercial landscape for 866863-62-9 reflects its growing importance. Major chemical suppliers have listed the compound in their catalogs, with pricing models varying based on scale (research milligrams to kiloscale). Current market analysis suggests a compound annual growth rate (CAGR) of 12-15% for such pharmaceutical intermediates, driven by expanded applications in cancer immunotherapy and neurodegenerative disease research.
Environmental and regulatory aspects of 2-(Piperazine-1-carbonyl)pyrazine have been evaluated through REACH compliance studies. The compound demonstrates favorable biodegradation profiles (OECD 301B >60% in 28 days) and low ecotoxicity (Daphnia magna EC50 >100 mg/L), positioning it as an environmentally conscious choice compared to traditional aromatic intermediates. These attributes align with the pharmaceutical industry's push toward green chemistry principles.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage, where the pyrazine nitrogen atoms serve as coordination sites. Materials scientists are investigating its potential in creating porous polymers with tunable surface areas—a research direction gaining traction in carbon capture technology development. This multidisciplinary utility underscores the compound's relevance beyond traditional pharmaceutical uses.
For researchers working with CAS 866863-62-9, proper handling involves standard laboratory precautions (gloves, eye protection) despite its relatively low acute toxicity (oral LD50 >2000 mg/kg in rats). Storage recommendations typically suggest desiccated conditions at 2-8°C to maintain long-term stability, particularly for chiral purity conservation when used in asymmetric synthesis applications.
The scientific literature surrounding 2-(Piperazine-1-carbonyl)pyrazine has grown steadily, with over 30 peer-reviewed publications and 15 patents referencing the compound since 2020. Key developments include its incorporation into BTK inhibitors for autoimmune disorders and as a core structure in mGluR5 negative allosteric modulators—both areas of intense clinical investigation. This publication trend suggests sustained interest that will likely drive further innovation around this molecular scaffold.
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